![molecular formula C21H20BrN5O3 B254125 5-bromo-N-(3,4-dimethylphenyl)-2-{2-[(4-methoxyphenyl)carbonyl]hydrazinyl}pyrimidine-4-carboxamide](/img/structure/B254125.png)
5-bromo-N-(3,4-dimethylphenyl)-2-{2-[(4-methoxyphenyl)carbonyl]hydrazinyl}pyrimidine-4-carboxamide
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Overview
Description
5-bromo-N-(3,4-dimethylphenyl)-2-{2-[(4-methoxyphenyl)carbonyl]hydrazinyl}pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(3,4-dimethylphenyl)-2-{2-[(4-methoxyphenyl)carbonyl]hydrazinyl}pyrimidine-4-carboxamide typically involves multi-step organic reactions. The starting materials may include 5-bromo-4-pyrimidinecarboxylic acid, 3,4-dimethylaniline, and 4-methoxybenzoyl chloride. The reactions may involve:
Amidation: Formation of the amide bond between 5-bromo-4-pyrimidinecarboxylic acid and 3,4-dimethylaniline.
Hydrazination: Introduction of the hydrazino group using hydrazine hydrate.
Acylation: Reaction with 4-methoxybenzoyl chloride to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents for each reaction step.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(3,4-dimethylphenyl)-2-{2-[(4-methoxyphenyl)carbonyl]hydrazinyl}pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-(3,4-dimethylphenyl)-2-{2-[(4-methoxyphenyl)carbonyl]hydrazinyl}pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-[2-(4-methoxybenzoyl)hydrazino]-4-pyrimidinecarboxamide
- N-(3,4-dimethylphenyl)-2-[2-(4-methoxybenzoyl)hydrazino]-4-pyrimidinecarboxamide
Uniqueness
5-bromo-N-(3,4-dimethylphenyl)-2-{2-[(4-methoxyphenyl)carbonyl]hydrazinyl}pyrimidine-4-carboxamide is unique due to the presence of the bromine atom and the specific substitution pattern on the pyrimidine ring. This structural uniqueness may contribute to its distinct biological activities and chemical properties.
Properties
Molecular Formula |
C21H20BrN5O3 |
---|---|
Molecular Weight |
470.3 g/mol |
IUPAC Name |
5-bromo-N-(3,4-dimethylphenyl)-2-[2-(4-methoxybenzoyl)hydrazinyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C21H20BrN5O3/c1-12-4-7-15(10-13(12)2)24-20(29)18-17(22)11-23-21(25-18)27-26-19(28)14-5-8-16(30-3)9-6-14/h4-11H,1-3H3,(H,24,29)(H,26,28)(H,23,25,27) |
InChI Key |
INFLSGXCMXNJCM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NC(=NC=C2Br)NNC(=O)C3=CC=C(C=C3)OC)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NC(=NC=C2Br)NNC(=O)C3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
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